![molecular formula C18H15NO4 B2380157 Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate CAS No. 130872-48-9](/img/structure/B2380157.png)
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate
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Description
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 . It is used for research purposes .
Physical And Chemical Properties Analysis
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate is a solid substance . Its melting point is between 171 - 173°C, and it has a predicted boiling point of 514.1±50.0 °C . The predicted density is 1.294±0.06 g/cm3 . It is slightly soluble in acetonitrile and DMSO .Scientific Research Applications
1. Chemical Properties and Reactions
- Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate and related compounds exhibit complex reactions with various nitrogen-centered nucleophiles, leading to the formation of diverse products with potential applications in synthetic chemistry (Surikova et al., 2008).
2. Synthesis and Characterization
- The compound has been involved in the synthesis of new Quinazolines, showcasing its potential as a precursor in the synthesis of compounds with antimicrobial properties (Desai et al., 2007).
3. Structural Insights
- Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate has been structurally characterized, revealing insights into its molecular configuration and potential interactions in crystal form (Chan et al., 2010).
4. Pharmacological Activities
- Some novel hexahydroquinoline derivatives containing the benzofuran moiety have been synthesized, indicating the use of similar compounds in pharmacological applications, specifically in cytotoxic evaluations (Mohi El-Deen et al., 2016).
5. Dye Solubilities
- The compound is structurally similar to certain novel disperse azo dyes, and their solubilities in supercritical carbon dioxide have been measured, indicating potential applications in dyeing processes and the textile industry (Hojjati et al., 2008).
properties
IUPAC Name |
ethyl 4-(1,3-dioxo-4H-isoquinolin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-23-18(22)12-7-9-14(10-8-12)19-16(20)11-13-5-3-4-6-15(13)17(19)21/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLXPUSDXNVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate |
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